molecular formula C9H7N3 B12889892 1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile

1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile

Cat. No.: B12889892
M. Wt: 157.17 g/mol
InChI Key: CRTYJZLJERVJBZ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile (C₉H₇N₃) is a heterocyclic compound featuring a fused pyrrolo-pyridine core with an acetonitrile substituent at the 6-position (Figure 1). Its unique structure combines the electron-deficient pyridine ring with the electron-rich pyrrole moiety, enabling diverse reactivity and biological interactions . The nitrile group enhances electrophilicity, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development and enzyme-targeted drug discovery .

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

2-(1H-pyrrolo[3,2-b]pyridin-6-yl)acetonitrile

InChI

InChI=1S/C9H7N3/c10-3-1-7-5-9-8(12-6-7)2-4-11-9/h2,4-6,11H,1H2

InChI Key

CRTYJZLJERVJBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1N=CC(=C2)CC#N

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile typically involves multi-step synthetic routes. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at elevated temperatures (around 50°C) to yield various derivatives . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing advanced techniques such as catalytic hydrogenation and chromatographic purification.

Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine-N-oxides.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and organometallic compounds.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By binding to these receptors, the compound can disrupt signaling pathways, leading to the inhibition of cancer cell growth and metastasis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s distinct properties emerge when compared to structurally related pyrrolopyridine derivatives. Below is a detailed analysis:

Core Structural Variants
Compound Structural Differences Key Functional Groups Biological Relevance
1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile Pyrrolo[3,2-b]pyridine core + nitrile at 6-position Nitrile (-CN) FGFR inhibition, anticancer activity
1H-Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine core (nitrogen at 2-position vs. 3-position) None (parent structure) Lower kinase inhibition potency due to lack of nitrile
7-Azaindole Indole-like fused pyridine-pyrrole system (nitrogen at 7-position) Amine (-NH) Broad-spectrum kinase inhibition but limited solubility
Pyrrolo[3,4-c]pyridine Alternative nitrogen arrangement in fused rings Variable substituents Rarely bioactive; used in material science

Key Insight : The 6-acetonitrile group in 1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile enhances binding affinity to ATP pockets in kinases, unlike its unsubstituted analogs .

Substituted Derivatives
Compound Substituent Position/Type Chemical Reactivity Applications
Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate Ester (-COOEt) at 6-position Hydrolysis to carboxylic acids Prodrug design; moderate anticancer activity
6-Cyano-7-azaindole Nitrile at 6-position; azaindole core Nucleophilic substitution JAK/STAT pathway inhibition; higher metabolic stability than parent azaindole
3-Chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine Chloro (3-position) + nitro (6-position) Electrophilic aromatic substitution Potent anticancer agent (IC₅₀ = 0.8 µM vs. leukemia cells)

Key Insight : Nitrile-containing derivatives exhibit superior pharmacokinetic profiles compared to ester or halogen-substituted analogs due to enhanced membrane permeability .

Anticancer Activity Comparison

Data from enzymatic and cellular assays highlight the superiority of 1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile:

Compound Target Kinase IC₅₀ (nM) Cancer Cell Line Inhibition (IC₅₀, µM)
1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile FGFR1 12 A549 (lung): 1.2; MCF-7 (breast): 0.9
1H-Pyrrolo[2,3-b]pyridine FGFR1 450 A549: 15.6; MCF-7: 12.4
6-Cyano-7-azaindole JAK2 8 K562 (leukemia): 0.7
3-Chloro-6-nitro-pyrrolo[3,2-b]pyridine CDK4/6 25 HL-60 (leukemia): 0.8

Source : Compiled from enzymatic assays and cell viability studies .

Mechanistic Note: The nitrile group in 1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile forms hydrogen bonds with kinase hinge regions, improving target specificity over non-nitrile analogs .

Comparison with Analogs :

  • Ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate : Requires esterification post-cyclization (yield: 65%) .

Patent Landscape and Commercial Potential

The compound’s derivatives are protected under patents (e.g., EP 2021/070998) for kinase inhibitor applications . Competitors focus on modifying the nitrile group to avoid intellectual property overlap, as seen in pyrrolo[2,3-b]pyridine-based patents .

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